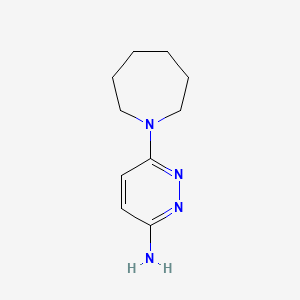

N-(2-Aminoethyl)-1-1,2-oxazol-3-ylmethansulfonamid

Übersicht

Beschreibung

Synthesis Analysis

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane was mechanically mixed with bisphenol A epoxy resin to form silylated epoxy resin, then the silylated epoxy resin was uniformly mixed with hydroxy-terminated polydimethylsiloxane and a curing agent and catalyst for coating .

Molecular Structure Analysis

The molecular structure of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The adsorption of formaldehyde by the MCC/APMDS (Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane) composite aerogel mainly relied upon the reaction of the protonated –NH 3+ group in APMDS with formaldehyde to form a Schiff base to achieve the effect of deformaldehyde .

Physical And Chemical Properties Analysis

N-(2-Aminoethyl)acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Wissenschaftliche Forschungsanwendungen

Lebensmittelkontaktmaterialien

N-(2-Aminoethyl)-1-1,2-oxazol-3-ylmethansulfonamid: wird auf seine Sicherheit in Lebensmittelkontaktmaterialien, insbesondere in Dosenbeschichtungen, bewertet . Die Europäische Behörde für Lebensmittelsicherheit (EFSA) hat festgestellt, dass seine Verwendung kein Sicherheitsbedenken darstellt, wenn die Migration in Lebensmittel unter 0,05 mg/kg liegt . Die Bildung von Oligomeren während der Herstellung könnte jedoch in Lebensmittel migrieren, was eine weitere Analyse auf Genotoxizität oder andere Toxizitätsendpunkte erforderlich macht .

Beschichtungen und Farben

In der Beschichtungsindustrie dient diese Verbindung als Zwischenprodukt zur Bildung von Adhäsionsmonomeren für Latexfarben, wodurch die Nasshaftung verbessert wird . Es wird auch in Urethan-Systemen eingesetzt, wobei die Amino- und Hydroxyfunktionalität genutzt wird .

Kraftstoff- und Schmierstoffadditive

Die Verbindung wird bei der Herstellung von chlorierten Polybuten-basierten Kraftstoffadditiven verwendet. Es wirkt als Dispersions-Detergenz-Additiv und verbessert die Leistung und Lebensdauer von Kraftstoffen und Schmierstoffen .

Chelatbildner

Es wird als Zwischenprodukt zur Bildung von Polycarbonsäuren, deren Salzen und Chelatbildnern formuliert. Diese Mittel sind entscheidend für die Bindung und Entfernung von Metallionen aus Lösungen, was bei der Wasseraufbereitung und der Metallrückgewinnung unerlässlich ist .

Textilweichmacher

Als Baustein für Weichmacher und Tenside trägt es zur Weichheit und angenehmen Haptik der Textilien bei. Diese Anwendung ist in der Textilindustrie von Bedeutung für die Verbesserung der Qualität von Stoffen .

Nanocellulose-Aerogele

Die Verbindung ist an der Synthese und Charakterisierung von aminomodifizierten sphärischen Nanocellulose-Aerogelen beteiligt. Diese Aerogele haben aufgrund ihrer nanoporiösen Netzwerkstruktur und großen Oberfläche potenzielle Anwendungen bei der CO2-Abscheidung durch kovalente Bindung .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with enzymes such as angiotensin-converting enzyme 2 (ace2) .

Mode of Action

It is suggested that similar compounds may inhibit ace2, preventing certain actions from occurring . This inhibition could lead to a conformational change in ACE2, shifting the residues that would bind to certain proteins, preventing their attachment and entry .

Biochemical Pathways

The inhibition of ace2 can impact the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .

Result of Action

The inhibition of ace2 could potentially prevent certain actions from occurring, which could have downstream effects on cellular processes .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen type I and III, leading to alterations in the extracellular matrix (ECM) produced by vascular smooth muscle cells (VSMCs) . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause significant morphological, biochemical, and biomechanical alterations in the ECM of VSMCs . These changes can impact cell signaling and gene expression, leading to various cellular effects.

Molecular Mechanism

The molecular mechanism of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with collagen and other ECM components suggests that it may inhibit or activate specific enzymes involved in ECM remodeling . Additionally, its effects on gene expression could be mediated through its interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, it has been shown to cause ECM disruption and irregularities in VSMCs over time . These temporal effects are important for understanding the compound’s potential therapeutic applications and its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide vary with different dosages in animal models. Studies have shown that the compound can cause significant morphological, biochemical, and biomechanical alterations in the ECM of VSMCs at various dosages . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential toxic or adverse effects at high doses.

Metabolic Pathways

N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s interaction with collagen and other ECM components suggests that it may be involved in metabolic pathways related to ECM remodeling . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide within cells and tissues are critical for its activity and function. The compound is likely transported by specific transporters or binding proteins that facilitate its localization and accumulation within cells . These transport and distribution mechanisms are important for understanding the compound’s cellular effects and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its molecular mechanism of action and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-1-(1,2-oxazol-3-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3S/c7-2-3-8-13(10,11)5-6-1-4-12-9-6/h1,4,8H,2-3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLQEMIBCDINMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CS(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

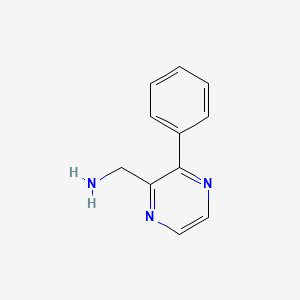

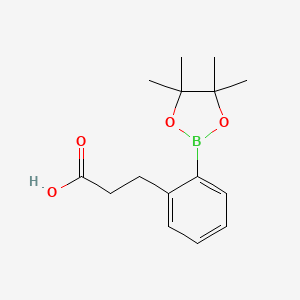

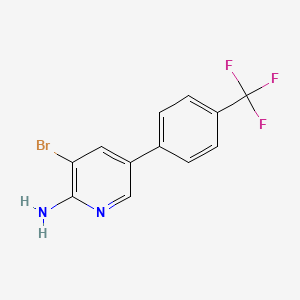

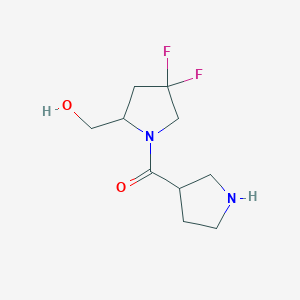

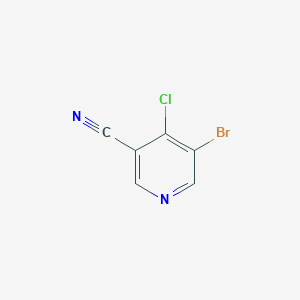

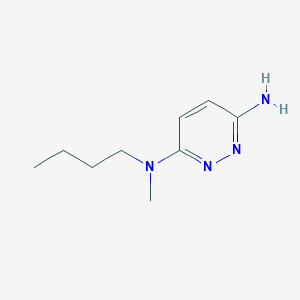

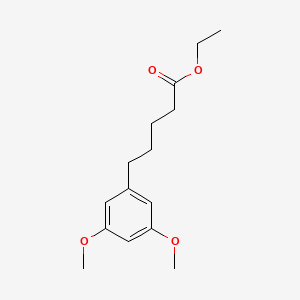

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

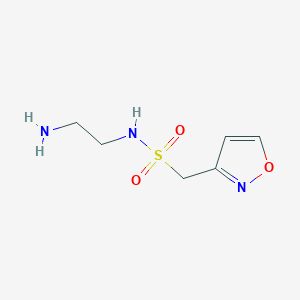

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B1490675.png)

![5-[(4-Bromophenoxy)methyl]-2-methoxypyridine](/img/structure/B1490680.png)

![4-[(3-Chloro-5-fluorophenyl)oxy]aniline](/img/structure/B1490689.png)

![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1490693.png)